Computational LogP Differentiation Between 2,7-Dimethylquinoline-4-carboxylic Acid and the Unsubstituted Parent
The predicted partition coefficient (LogP) of 2,7-dimethylquinoline-4-carboxylic acid (3.18) is substantially higher than that of the parent quinoline-4-carboxylic acid (calculated LogP ≈ 2.0) . This difference reflects the lipophilic contribution of the two methyl groups and has direct implications for membrane permeability and protein binding in drug-design programs.
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP 3.18 |
| Comparator Or Baseline | Quinoline-4-carboxylic acid; predicted LogP ≈ 2.0 |
| Quantified Difference | ΔLogP ≈ +1.18 log units (approx. 15‑fold increase in lipophilicity) |
| Conditions | Computational prediction; actual experimental values may vary. |
Why This Matters
A higher LogP can improve passive membrane permeability, which is a critical parameter for central nervous system (CNS) drug candidates and intracellular target engagement.
